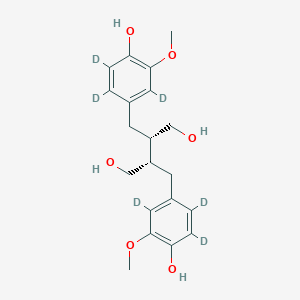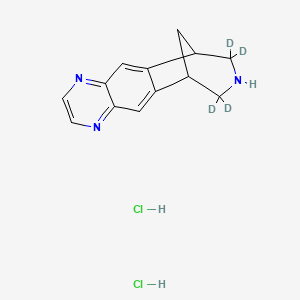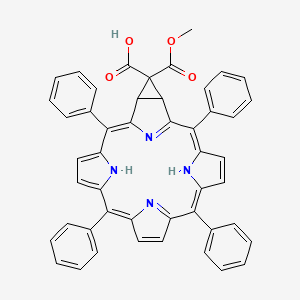
Antitumor photosensitizer-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor photosensitizer-3 is a novel compound designed to enhance systemic antitumor immunity through photodynamic therapy. This compound is particularly effective in inducing pyroptotic immunogenic cell death, which is a promising pathway for cancer immunotherapy . The unique design of this photosensitizer allows it to target and destroy cancer cells while minimizing damage to surrounding healthy tissues.
準備方法
合成経路と反応条件: 抗腫瘍光増感剤-3の合成には、双性イオン性脂質アンカーと標的開裂可能なケージング部分を持つフェニルベンゾピリリウム光増感剤の導入が含まれます 。反応条件には、通常以下が含まれます。
溶媒: ジクロロメタンやジメチルスルホキシドなどの有機溶媒。
温度: 室温からわずかに昇温した温度(25〜40℃)。
触媒: 特定の反応ステップに応じて、酸または塩基触媒。
工業生産方法: 抗腫瘍光増感剤-3の工業生産には、以下の大規模有機合成技術が含まれる場合があります。
バッチ反応器: 制御された合成と精製のため。
連続フロー反応器: 効率的かつスケーラブルな生産のため。
精製: 最終生成物の高純度を保証するために、カラムクロマトグラフィーや再結晶などの技術。
化学反応の分析
反応の種類: 抗腫瘍光増感剤-3は、以下のいくつかの種類の化学反応を起こします。
酸化: 細胞毒性を発揮するために、活性酸素種との相互作用。
還元: 還元剤の存在下での潜在的な還元反応。
置換: 求核剤または求電子剤との可能な置換反応。
一般的な試薬と条件:
酸化: 光照射下での過酸化水素または一重項酸素。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: ハロゲン化溶媒と求核剤または求電子剤。
主な生成物: これらの反応から生成される主な生成物には、光増感剤の様々な酸化または還元誘導体が含まれ、これらは異なる光線力学特性を示す可能性があります。
4. 科学研究への応用
抗腫瘍光増感剤-3は、以下の幅広い科学研究への応用があります。
化学: 光線力学反応とメカニズムを研究するためのモデル化合物として使用されます。
生物学: 光線力学療法によって癌細胞で細胞死を誘導する能力について調査されています。
医学: 特に腫瘍細胞を標的として破壊するために、癌治療の臨床試験で適用されています。
産業: 新しい光線力学療法プロトコルとデバイスの開発に利用されています。
科学的研究の応用
Antitumor photosensitizer-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying photodynamic reactions and mechanisms.
Biology: Investigated for its ability to induce cell death in cancer cells through photodynamic therapy.
Medicine: Applied in clinical trials for cancer treatment, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of new photodynamic therapy protocols and devices.
作用機序
抗腫瘍光増感剤-3の作用機序は、以下のステップを伴います :
活性化: 光照射により、光増感剤は光エネルギーを吸収し、励起状態に移行します。
活性酸素種生成: 励起された光増感剤は、分子状酸素と相互作用して活性酸素種を生成します。
細胞死誘導: 活性酸素種は細胞成分に酸化損傷を引き起こし、ピロトーシス性免疫原性細胞死につながります。
免疫応答活性化: 死滅した腫瘍細胞は、腫瘍関連抗原を放出し、免疫系を活性化し、抗腫瘍免疫を強化します。
類似化合物:
BODIPY系光増感剤: 光線力学的な抗腫瘍および抗菌活性で知られています.
ポルフィリン系光増感剤: 光線力学療法で広く使用されていますが、光浸透とエネルギー捕捉に制限があります.
有機系抗菌光増感剤: 抗菌光線力学療法に使用され、同様の作用機序を持っています.
独自性: 抗腫瘍光増感剤-3は、癌免疫療法の新しい効果的な経路であるピロトーシス性免疫原性細胞死を誘導する能力によって際立っています。 その設計により、長時間の循環、長時間の画像化、持続的な光線力学療法が可能になり、全身性抗腫瘍免疫を強化するための有望な候補となっています .
類似化合物との比較
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial activity.
Porphyrin Photosensitizers: Widely used in photodynamic therapy but have limitations in light penetration and energy capture.
Organic Antimicrobial Photosensitizers: Used for antimicrobial phototherapy and have similar mechanisms of action.
Uniqueness: Antitumor photosensitizer-3 stands out due to its ability to induce pyroptotic immunogenic cell death, which is a novel and highly effective pathway for cancer immunotherapy. Its design allows for prolonged circulation, long-lasting imaging, and persistent photodynamic therapy, making it a promising candidate for enhancing systemic antitumor immunity .
特性
分子式 |
C48H34N4O4 |
|---|---|
分子量 |
730.8 g/mol |
IUPAC名 |
20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid |
InChI |
InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54) |
InChIキー |
FITMQCVSOCTXNQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




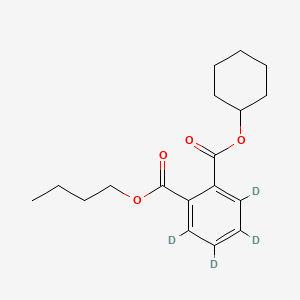
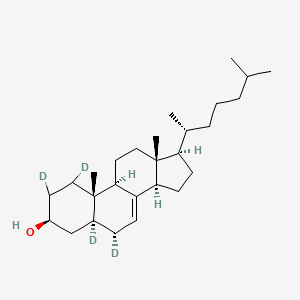
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)


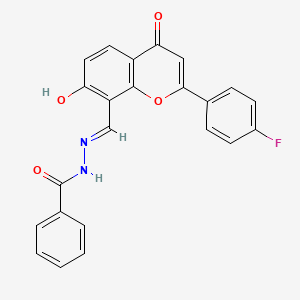
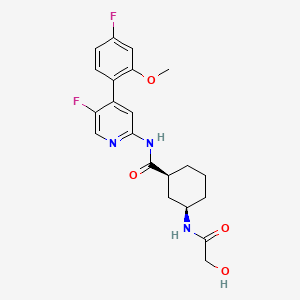
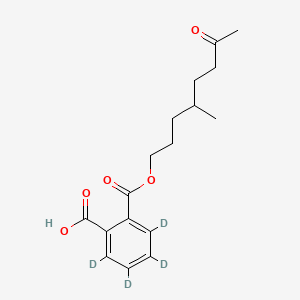
![N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12417535.png)

